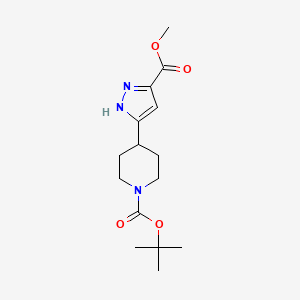

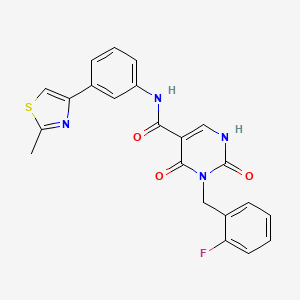

2-(4-(Morpholinosulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine and oxazole derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Similarly, the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles with different substituents at the oxazole ring is described, where the reaction with hydrazine hydrate leads to various recyclization products or the removal of protecting groups . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and core structures.

Molecular Structure Analysis

The molecular structure of morpholine and oxazole derivatives is often confirmed using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . For example, the crystal structure of a morpholine derivative was determined to belong to the monoclinic system with specific lattice parameters . These techniques are crucial for confirming the identity and purity of synthesized compounds and would be applicable for the analysis of "2-(4-(Morpholinosulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile".

Chemical Reactions Analysis

The reactivity of morpholine and oxazole derivatives with various reagents can lead to a range of products. For instance, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate results in different outcomes depending on the substituents present on the oxazole ring . These reactions often involve recyclization or the removal of protecting groups, indicating that the compound may also undergo similar transformations under the right conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(4-(Morpholinosulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile" are not directly reported, related compounds exhibit interesting properties. For example, the photophysical characterization of a morpholine derivative with a diazenyl group revealed insights into its electronic structure and emission properties . Such studies are important for understanding the behavior of these compounds in various environments and could provide insights into the properties of the compound .

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound 2-(4-(Morpholinosulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile and its derivatives are primarily involved in the field of organic synthesis. Researchers have explored various synthetic pathways and reactions involving similar compounds. For instance, 5-Morpholino-1,3-oxazole-4-carbonitriles, bearing certain substituents, have been synthesized and subjected to reactions like hydrazine hydrate treatment, leading to the formation of different products based on the substituents involved (Chumachenko et al., 2014). Similarly, 5-Alkylamino-1,3-oxazole-4-carbonitriles have been synthesized and their properties studied (Chumachenko et al., 2014).

Antimicrobial Activities

Compounds structurally related to 2-(4-(Morpholinosulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile have been investigated for their antimicrobial properties. A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, which were obtained by using morpholine or methyl piperazine as amine components, found that these compounds possessed significant antimicrobial properties against various microorganisms (Bektaş et al., 2007).

Anti-inflammatory and Antihypertensive Activities

Research on derivatives of morpholine and piperidine, which are structurally related to the compound , has shown potential anti-inflammatory and antihypertensive activities. For example, a study on the synthesis and anti-inflammatory activity of certain triazole derivatives found significant activity against inflammation (Hosur et al., 1993). In another research, novel compounds containing 1,2,4-triazole and morpholine or piperidine moieties were synthesized and found to be promising as angiotensin-converting enzyme inhibitors, indicating potential antihypertensive activity (Perekhoda et al., 2020).

Molecular Docking and SAR Analysis

Some studies have focused on molecular docking and structure-activity relationship (SAR) analysis of compounds structurally similar to 2-(4-(Morpholinosulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile. For example, substituted pyrimidine-piperazine-chromene and -quinoline conjugates were synthesized and evaluated for their binding affinity to estrogen receptors, as well as their anti-proliferative activities, using molecular docking techniques (Parveen et al., 2017).

Propriétés

IUPAC Name |

2-(4-morpholin-4-ylsulfonylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c20-14-17-19(22-8-2-1-3-9-22)27-18(21-17)15-4-6-16(7-5-15)28(24,25)23-10-12-26-13-11-23/h4-7H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBNAUXGSHYGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Morpholinosulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2504289.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)

![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)

![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)